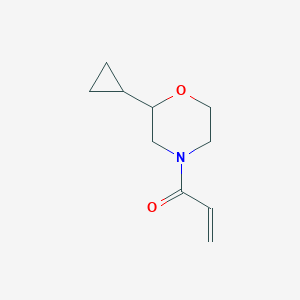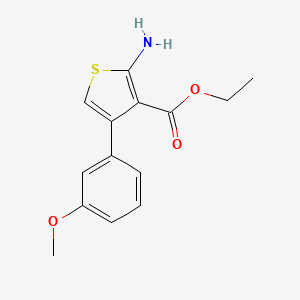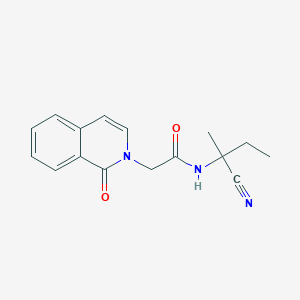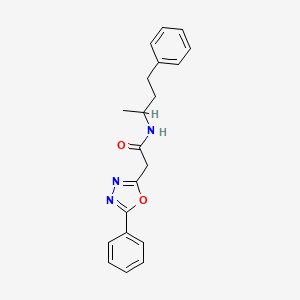![molecular formula C4H9ClN4O B2452732 [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanolhydrochlorid CAS No. 2031259-31-9](/img/structure/B2452732.png)
[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanolhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
- Anwendung: Forscher haben biomassebasierte sekundäre Amine (wie 5a) durch N-Alkylierung von Tetrahydrofurfurylamin (1a) mit Furfurylalkohol (2a) synthetisiert. Der Prozess beinhaltet die Verwendung eines heterogenen Katalysators, der aus einem immobilisierten Ir-Komplex in kovalenten Triazin-Gerüsten besteht .
- Anwendung: Die Synthese von furanhaltigen Polymeren beinhaltet die Verwendung der Aminprodukte von 5-Hydroxymethylfurfural (5-HMF) und 2,5-Furandicarboxaldehyd. Diese Polymere können erdölbasierte Kunststoffe ersetzen .
- Anwendung: Kobalt-Nanopartikel katalysieren die reduktive Aminierung von 5-HMF, um furanbasierte primäre, sekundäre und tertiäre Amine zu erzeugen. Dazu gehören N-Methylamine und andere Heterocyclen .
Biomassebasierte Amine
Furanbasierte Polymere
Reduktive Aminierung
Hydrierung und Hydrodeoxygenierung
Wirkmechanismus
Target of Action
A similar compound, muscimol, is known to be a potent and selective orthosteric agonist for the gaba a receptor .
Mode of Action
This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .
Biochemical Pathways
Based on the action of muscimol, it can be inferred that the compound might affect the gabaergic pathway, which plays a key role in inhibitory neurotransmission in the central nervous system .
Result of Action
Based on the effects of muscimol, it can be inferred that the compound might enhance inhibitory neurotransmission and protect neurons from excitotoxic damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and formic acid or its derivatives.
Introduction of the Aminomethyl Group: This step involves the reaction of the triazole intermediate with formaldehyde and an amine source, such as ammonium chloride, under acidic conditions.
Hydrochloride Formation: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: The hydroxyl group in [5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted triazoles.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that are used as catalysts in organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The triazole ring is known to inhibit certain enzymes, making this compound a potential candidate for drug development.
Antimicrobial Activity: It exhibits antimicrobial properties, useful in developing new antibiotics.
Medicine:
Drug Development: The compound’s structure allows for modifications that can lead to the development of new therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry:
Material Science: Used in the synthesis of polymers and other materials with specific properties, such as conductivity or biocompatibility.
Vergleich Mit ähnlichen Verbindungen
- [4-(aminomethyl)-1,2,4-triazol-3-yl]methanol hydrochloride
- [5-(aminomethyl)-1,2,4-triazol-3-yl]ethanol hydrochloride
Comparison:
- Structural Differences: The position and nature of substituents on the triazole ring can significantly affect the compound’s reactivity and biological activity.
- Unique Properties: [5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride is unique in its balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Eigenschaften
IUPAC Name |
[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.ClH/c5-1-3-6-4(2-9)8-7-3;/h9H,1-2,5H2,(H,6,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPKSJOWMHXLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNC(=N1)CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-[2-oxo-2-[4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2452650.png)



![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2452656.png)
![N-cyclohexyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2452659.png)


![1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide](/img/structure/B2452668.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2452669.png)


![ethyl 4-[2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2452672.png)
